ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate is a heterocyclic compound featuring a pyrazole-thiazole core linked via an ethylamino spacer to an oxobutanoate ester. The oxobutanoate ester group likely improves lipophilicity, making the compound suitable for membrane permeability in pharmacological contexts.
Properties
IUPAC Name |
ethyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-4-23-15(22)6-5-14(21)17-8-7-13-10-24-16(18-13)20-12(3)9-11(2)19-20/h9-10H,4-8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKUITKWBSRFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound was prepared through a nucleophilic substitution reaction. This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the target’s structure or function.
Biochemical Pathways
It is known that pyrazole derivatives, which are structurally related to this compound, are associated with various biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular activities. This suggests that the compound may affect similar pathways, leading to downstream effects.
Result of Action
It is known that pyrazole derivatives, which are structurally related to this compound, exhibit various biological activities. This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that the compound was prepared by heating in dimethyl sulfoxide (dmso) and in the presence of koh as a base. This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and pH.
Biological Activity
Ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring, a pyrazole moiety, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 370.4 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, derivatives of thiazole have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain compounds exhibited cytotoxicity against six cancer cell lines, with some derivatives displaying high inhibition rates against specific tyrosine kinases and Pim-1 kinase .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.0 | Inhibition of Mcl-1 |
| Compound B | MCF7 (Breast) | 12.5 | CDK9-mediated transcription inhibition |
| Compound C | HeLa (Cervical) | 10.0 | Induction of apoptosis |
Anti-inflammatory Activity
The pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures exhibit selective inhibition of COX enzymes, which are crucial in the inflammatory process. For example, one study reported that specific pyrazole derivatives had an anti-inflammatory profile comparable to standard drugs such as diclofenac sodium .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | ED50 (mg/kg) |
|---|---|---|---|
| Compound D | 45% | 75% | 200 |
| Compound E | 50% | 80% | 150 |
| Compound F | 30% | 70% | 180 |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of Apoptotic Proteins : The compound has been shown to reduce levels of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells.
- CDK9 Inhibition : It inhibits CDK9-mediated RNA polymerase II transcription, affecting cell cycle progression and survival.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, these compounds can reduce prostaglandin synthesis, leading to decreased inflammation.
Case Studies
A notable case study involved the evaluation of similar compounds in vivo using animal models to assess their safety and efficacy. The results indicated minimal toxicity at therapeutic doses while exhibiting significant anti-tumor effects .
Comparison with Similar Compounds
Key differences :
- Linker: Piperazine-acetate in 10d–10f vs. ethylamino in the target compound.
- Core substituents : Phenylurea vs. pyrazole.
- Molecular weight: ~500–550 g/mol (10d–10f) vs.
Functional implications :
- The phenylurea group in 10d–10f may enhance kinase inhibition (common in urea-based drugs), whereas the pyrazole in the target compound could favor anti-inflammatory or antimicrobial activity.
Thiazole-Hydroperoxide Derivatives ()
Compounds from Pharmacopeial Forum (2017) feature:
- Thiazole rings : Modified with hydroperoxypropan-2-yl groups.
- Ureido and oxazolidinone moieties: These polar groups may increase metabolic stability but reduce membrane permeability.
Key differences :
Functional implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
